Cas no 58957-92-9 (Idarubicin)

Idarubicin 化学的及び物理的性質
名前と識別子
-
- Idarubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 4-demethoxydaunomycin
- 4-Demethoxydaunorubicin
- 5,12-naphthacenedione
- Idamycin
- Idarubicina
- Idarubicine
- Idarubicine [INN-French]
- Idarubicinum
- Idarubicinum [INN-Latin]
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
- 1-Demethoxydaunorubicin
- 4-DMD
- Demethoxydaunorubicin
- SR-01000075934
- IDARUBICIN [WHO-DD]
- SMR000466355
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- BCP9000773
- 4-Desmethoxydaunorubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Daunomycin, 4-demethoxy-
- NCGC00093976-03
- AB00698511-08
- SDCCGSBI-0050582.P002
- HY-17381A
- SR-01000075934-1
- 4-DEMETHOXY-DAUNORUBICIN
- NCGC00093976-02
- DTXSID7023142
- Tox21_500600
- IDARUBICIN [VANDF]
- AKOS015895563
- 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
- UNII-ZRP63D75JW
- MLS001401448
- Lopac0_000600
- NSC256439
- Idarubicinum (INN-Latin)
- DTXCID503142
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- AB00698511-09
- NCGC00093976-18
- A935911
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- 58957-92-9
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
- GTPL7083
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
- AB00698511_11
- Idarubicine (INN-French)
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- L01DB06
- EN300-7479233
- DB01177
- CS-0007534
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Idarubicin, United States Pharmacopeia (USP) Reference Standard
- D08062
- A832088
- AB00698511-06
- Zavedos (TN)
- XDXDZDZNSLXDNA-TZNDIEGXSA-N
- EU-0100600
- HMS2089D05
- NCGC00261285-01
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- IDARUBICIN [MI]
- BCPP000207
- NCGC00093976-01
- NCGC00093976-05
- BRD-K69650333-001-01-1
- Idarubicin (INN)
- CHEMBL1117
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- AC-9384
- Idarubicina [INN-Spanish]
- NSC 256439
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
- cid_636362
- ZRP63D75JW
- (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- DM5
- 4 Desmethoxydaunorubicin
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicin [INN:BAN]
- Q1063862
- Idarubicin hydrochloride, solid
- CCG-204689
- CCRIS 5083
- BRD-K69650333-001-02-9
- CHEBI:42068
- NCGC00093976-04
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- HMS3261H22
- 4 Demethoxydaunorubicin
- Idarubicina (INN-Spanish)
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- 4-DMDR
- (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicinhydrochloride
- BDBM58490
- I 1656
- LP00600
- AB00698511-10
- KBioSS_002388
- BRD-K69650333-003-14-0
- SCHEMBL3750
- IDARUBICIN [INN]
- NCGC00093976-12
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
- BRD-K69650333-003-13-2
- Idarubicin?
-
- MDL: MFCD00897212
- インチ: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
- InChIKey: XDXDZDZNSLXDNA-TZNDIEGXSA-N
- ほほえんだ: C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C(=O)C5=CC=CC=C5C4=O)C(=C32)O)O)(C(=O)C)O)N)O
計算された属性
- せいみつぶんしりょう: 497.16900
- どういたいしつりょう: 497.168581
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 3
- 複雑さ: 912
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 177
- ひょうめんでんか: 0
- 互変異性体の数: 54
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3477 (rough estimate)
- ゆうかいてん: No data available
- ふってん: 725.435℃ at 760 mmHg
- フラッシュポイント: 392.5±32.9 °C
- 屈折率: 1.6000 (estimate)
- PSA: 176.61000
- LogP: 1.72060
- じょうきあつ: No data available
Idarubicin セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300-H351-H360
- 警告文: P201-P264-P281-P301+P310-P308+P313
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R 28:飲み込んだ後の毒性は極めて大きい。R 40:発癌作用があることを示す限られた証拠。R 60:生殖能力を低下させる可能性がある。R 61:生まれていない赤ちゃんにダメージを与える可能性があります。
- セキュリティの説明: S53-S45
- RTECS番号:HB7877000
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:Ⅱ
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD238596)
- リスク用語:R60
- セキュリティ用語:53-45
Idarubicin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2023-09-03 | |
Enamine | EN300-7479233-0.05g |
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
58957-92-9 | 0.05g |
$2755.0 | 2023-06-01 | ||
A2B Chem LLC | AI53182-100mg |
Idarubicin |
58957-92-9 | 100mg |
$1227.00 | 2024-04-19 | ||
eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-28 | |
A2B Chem LLC | AI53182-50mg |
Idarubicin |
58957-92-9 | 50mg |
$756.00 | 2024-04-19 | ||
eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856240-100mg |
Idarubicin |
58957-92-9 | 98% | 100mg |
¥7,200.00 | 2022-01-10 |
Idarubicin 関連文献
-
Fang Li,Yingchun Zhu,Zhiyong Mao,Yunli Wang,Qichao Ruan,Jianlin Shi,Congqin Ning J. Mater. Chem. B 2013 1 1579
-
2. Single-molecule brightness analysis for the determination of anticancer drug interactions with DNAYing Zhou,Krzysztof Bielec,Pakorn Pasitsuparoad,Robert Ho?yst Analyst 2020 145 6600
-
3. Total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Chem. Commun. 1982 158
-
4. Anthracyclines. Part 3. The total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Perkin Trans. 1 1982 2249
-
Ane Eizaguirre,Manuel Yá?ez,Leif A. Eriksson Phys. Chem. Chem. Phys. 2012 14 12505
-
Scott A. Jarmusch,Diego Lagos-Susaeta,Emtinan Diab,Oriana Salazar,Juan A. Asenjo,Rainer Ebel,Marcel Jaspars Mol. Omics 2021 17 95
-
Sébastien Rigali,Renaud Nivelle,Pierre Tocquin Mol. BioSyst. 2015 11 333
-
Fabricio M. Locatelli,Kian-Sim Goo,Dana Ulanova Metallomics 2016 8 469
-
9. A novel synthesis of (+)-4-demethoxydaunomycinoneWalter Cabri,Silvia De Bernardinis,Franco Francalanci,Sergio Penco J. Chem. Soc. Perkin Trans. 1 1990 428
-
Nicolas Guichard,Davy Guillarme,Pascal Bonnabry,Sandrine Fleury-Souverain Analyst 2017 142 2273
Idarubicinに関する追加情報
Idarubicin: A Comprehensive Overview
Idarubicin, also known by its CAS number 58957-92-9, is a potent anthracycline antibiotic that has garnered significant attention in the field of oncology due to its strong antitumor activity. Derived from the bacterium Streptomyces peucetius, this compound has been extensively studied for its role in chemotherapy, particularly in the treatment of acute leukemias and other malignancies. The development and application of idarubicin represent a milestone in cancer therapy, offering a powerful tool against various forms of cancer.
The chemical structure of idarubicin is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. This structure allows it to intercalate into DNA, thereby inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. Recent studies have delved into the molecular mechanisms underlying its efficacy, revealing insights into how it selectively targets cancer cells while minimizing damage to healthy tissues. These findings underscore the importance of understanding the pharmacodynamics of idarubicin to optimize its therapeutic use.
In terms of clinical application, idarubicin has been widely used in combination chemotherapy regimens, particularly in the treatment of acute myeloid leukemia (AML). Its ability to induce remission in AML patients has been well-documented, with studies highlighting its role in improving overall survival rates. Moreover, research into the long-term effects of idarubicin has led to advancements in managing side effects such as cardiotoxicity, a common concern associated with anthracycline use.
The latest research on idarubicin has focused on enhancing its delivery mechanisms to improve efficacy and reduce adverse effects. Nanotechnology-based drug delivery systems, such as liposomal formulations, have shown promise in targeting cancer cells more effectively while sparing normal tissues. These innovations reflect a broader trend toward personalized medicine, where treatments are tailored to individual patient needs based on genetic and molecular profiles.
Additionally, ongoing clinical trials are exploring the potential of combining idarubicin with other anticancer agents to synergize their effects. For instance, studies are investigating the combination of idarubicin with immunotherapy drugs to enhance antitumor immunity. Such approaches aim to leverage the strengths of different therapeutic modalities to achieve better outcomes for patients.
In conclusion, idarubicin, with its CAS number 58957-92-9, remains a cornerstone in cancer chemotherapy due to its potent antitumor properties and versatility in treatment regimens. As research continues to uncover new insights into its mechanisms and applications, the future holds even greater potential for optimizing its use and improving patient care.
58957-92-9 (Idarubicin) 関連製品
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 20830-81-3(Daunomycin)
- 56420-45-2(Epirubicin)
- 50935-04-1(Carminomicin I)
- 72496-41-4(Pirarubicin)
- 351038-43-2((2,3-Difluorophenyl)(morpholino)methanone)
- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)
- 2703748-97-2((2S,3aS,6aS)-N-methyl-octahydrocyclopentabpyrrole-2-carboxamide hydrochloride)
- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)
- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)



